
2,2,4,9,11,11-Hexamethyldodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,9,11,11-Hexamethyldodecane is an organic compound with the molecular formula C18H38. It is a branched alkane, characterized by its multiple methyl groups attached to the dodecane backbone. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,9,11,11-Hexamethyldodecane typically involves the alkylation of dodecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where dodecane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation and recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,9,11,11-Hexamethyldodecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It is relatively inert to oxidation and reduction under standard conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of UV light or a radical initiator.
Hydrogenation: Although less common, hydrogenation can be performed using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).
Major Products
Halogenated Derivatives: Chlorinated or brominated hexamethyldodecane.
Hydrogenated Products: Fully saturated hydrocarbons with no double bonds.
Wissenschaftliche Forschungsanwendungen
2,2,4,9,11,11-Hexamethyldodecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its non-polar nature.
Biology: Employed in the study of hydrophobic interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems owing to its stability and biocompatibility.
Industry: Utilized as a lubricant and in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,4,9,11,11-Hexamethyldodecane is primarily based on its hydrophobic interactions. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and membrane studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4,4,6,8,8-Heptamethylnonane
- 2,2,4,4,6,6,8,8-Octamethyldecane
- 2,2,4,4,6,6,8,8,10,10-Decamethylundecane
Uniqueness
2,2,4,9,11,11-Hexamethyldodecane is unique due to its specific branching pattern and the position of its methyl groups. This structure imparts distinct physical and chemical properties, such as higher stability and lower reactivity compared to other branched alkanes.
Eigenschaften
CAS-Nummer |
6304-50-3 |
|---|---|
Molekularformel |
C18H38 |
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
2,2,4,9,11,11-hexamethyldodecane |
InChI |
InChI=1S/C18H38/c1-15(13-17(3,4)5)11-9-10-12-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |
InChI-Schlüssel |
NJOPDRPUVCALJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCC(C)CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


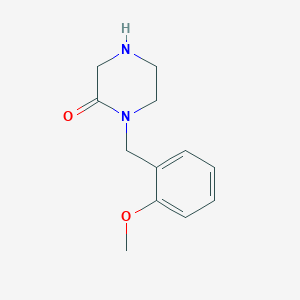
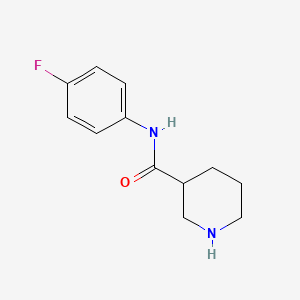
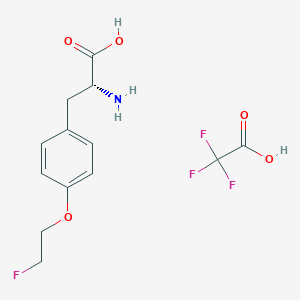
![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
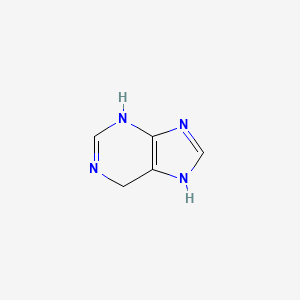
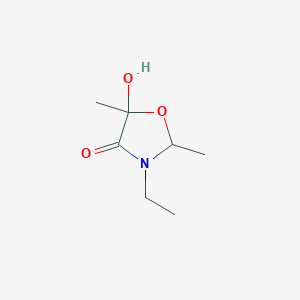
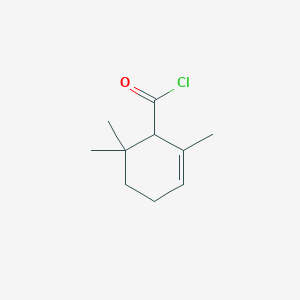
![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
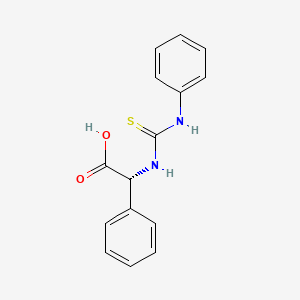
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
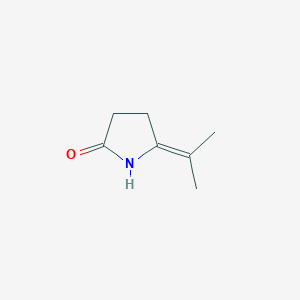
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

